molecular formula C7H8N2O B1361123 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 27036-90-4

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B1361123
CAS No.: 27036-90-4
M. Wt: 136.15 g/mol
InChI Key: JMOQBKDWJOUOAP-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS 27036-90-4) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a dihydropyridine core functionalized with both nitrile and carbonyl groups, making it a versatile building block for the synthesis of diverse heterocyclic scaffolds . Its structure is a key precursor in combinatorial chemistry for generating libraries of compounds with potential agrochemical and pharmaceutical applications . The molecular formula is C7H8N2O, and it has a molecular weight of 136.15 g/mol . This product is intended for research purposes only in a laboratory setting and is not certified for human use or consumption. Researchers can use this compound to explore structure-activity relationships and develop new molecules for various applications.

Properties

IUPAC Name

6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-6(4-8)2-3-7(10)9-5/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOQBKDWJOUOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342915
Record name 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27036-90-4
Record name 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanenitrile with ammonia or primary amines, followed by cyclization to form the desired pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50°C and 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-methyl-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Pyridine derivatives with higher oxidation states.

    Reduction: 2-Methyl-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is C8H8N2OC_8H_8N_2O with a molecular weight of 148.16 g/mol. The compound features a tetrahydropyridine ring structure that contributes to its biological activity and potential for modification to create various derivatives.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in various biological activities:

  • Antimicrobial Activity : Several studies have reported that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine were evaluated against a range of bacterial strains and demonstrated effective inhibition.
  • Anticancer Potential : Research has indicated that certain derivatives possess cytotoxic effects against cancer cell lines. A study highlighted the synthesis of substituted tetrahydropyridines that showed selective toxicity towards cancer cells while sparing normal cells.

Agrochemical Applications

The compound serves as a versatile starting material for the synthesis of libraries with diverse heterocyclic scaffolds used in agrochemical research:

  • Fungicide Development : Libraries created from 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine derivatives were screened for fungicidal activity. Notably, some compounds exhibited promising results in inhibiting fungal growth in preliminary tests .

Table 1: Summary of Biological Activities

Compound DerivativeActivity TypeReference
2-Methyl-6-(substituted phenyl)-carbonitrileAntimicrobial
2-Methyl-6-(alkoxy)-carbonitrileAnticancer
2-Methyl-6-(halogenated phenyl)-carbonitrileFungicidal

Table 2: Synthesis Methods

MethodologyDescriptionYield (%)
Multi-component reactionInvolves Meldrum’s acid and β-keto esters60
Solution-phase techniquesStandard methods for library synthesis75

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine showed that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity against Gram-positive bacteria. The screening involved evaluating the Minimum Inhibitory Concentration (MIC) values across different strains.

Case Study 2: Agrochemical Library Development

In another investigation focusing on agrochemical applications, libraries synthesized from this compound were screened against common agricultural pathogens. The results indicated several promising candidates that could lead to the development of new fungicides with lower toxicity profiles compared to existing options .

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (Compound A) with derivatives and analogs, focusing on structural, spectroscopic, and functional differences.

Substituent Variations at Position 2

  • Compound A : Methyl group at position 2.
  • 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (Compound B): A dichlorobenzyl group replaces the hydrogen at position 1, introducing steric bulk and halogen-mediated electronic effects.
  • 1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (Compound C) : Fluorine at the benzyl group enhances metabolic stability and binding affinity, common in drug design. Available commercially at 97% purity .

Key Insight : Halogenated benzyl groups (Cl, F) improve lipophilicity but may complicate synthesis. The methyl group in Compound A offers simplicity and ease of functionalization.

Functional Group Modifications at Position 3

  • Compound A : Nitrile group at position 3.
  • 5-Methyl-2-morpholino-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (Compound D): Morpholine replaces the methoxy group (from precursor 12{2}), yielding a 68% synthesis yield. IR shows NHCO (3244 cm⁻¹) and CN (2185 cm⁻¹) stretches, indicating hydrogen bonding and nitrile stability .
  • 2-(Methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (Compound E) : A methylthio group at position 2 (PubChem CID 2998983) exhibits modest bioactivity in growth assays, suggesting sulfur’s role in modulating reactivity .

Key Insight : Nitrile groups enhance electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). Sulfur-containing analogs like Compound E may offer unique biological profiles.

Tautomerism and Crystallographic Trends

  • Compound A : Predominantly exists in the keto form in the solid state.
  • 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile (Compound F): NMR studies reveal 83.51% enol tautomer in solution, stabilized by intramolecular hydrogen bonding (O–H···N). This tautomerism affects solubility and reactivity .
  • 1-Benzyl-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile (Compound G) : Crystallographic data (e.g., O1–H1 bond length: 0.063 Å) confirm hydroxyl group participation in hydrogen bonding, influencing crystal packing .

Key Insight: Tautomeric equilibria and hydrogen bonding dictate physicochemical properties, with enol forms favoring biological interactions.

Biological Activity

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a compound belonging to the class of tetrahydropyridines. Its structural features suggest potential biological activities that have been the focus of various studies. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C8H8N2OC_8H_8N_2O. The compound features a tetrahydropyridine ring with a carbonitrile group and a keto group at specific positions, which may influence its biological interactions.

Research indicates that compounds similar to 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine derivatives exhibit various biological activities:

  • Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, studies involving related tetrahydropyridines have reported decreased cell viability in pancreatic ductal adenocarcinoma cell lines when treated with these compounds .
  • Enzyme Inhibition : The structural characteristics of tetrahydropyridines allow them to act as inhibitors for specific enzymes involved in cancer progression and other diseases. The inhibition of tyrosine kinases has been highlighted as a critical mechanism for some derivatives .

Biological Activity Data

Activity Effect Reference
AntitumorReduced viability in BxPC-3 cells
Enzyme inhibitionInhibition of tyrosine kinases
Antioxidant propertiesProtection against oxidative stress

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine derivatives on human pancreatic ductal adenocarcinoma (PDAC) cell lines. The results indicated that at a concentration of 10 µM, the compound significantly reduced cell viability below 50% in BxPC-3 cells while showing varying resistance in PANC-1 cells .
  • Inhibition of Protein Kinases : Another investigation focused on the inhibitory effects of similar compounds on various protein kinases associated with cancer progression. The results demonstrated that modifications in the chemical structure could enhance selectivity and potency against specific targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile?

  • Methodology :

  • Multi-component reaction : A one-pot synthesis using terephthalaldehyde, ethyl acetoacetate, Meldrum’s acid, and ammonium acetate under microwave (MW) irradiation. This approach enables rapid cyclization and high regioselectivity .

  • Substitution reactions : Reacting intermediates like 2-methoxy-5-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile with amines (e.g., methylamine or morpholine) at room temperature in methanol, yielding derivatives with 68–71% efficiency .

    • Table 1: Summary of Synthetic Methods
MethodKey Reagents/ConditionsYield/OutcomeReference
Multi-component reactionTerephthalaldehyde, MW irradiationBis-heterocyclic derivatives
Amine substitutionMethylamine/morpholine, MeOH, 24h stirring68–71% yield

Q. How is the crystal structure of this compound characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) refined using the SHELX program suite (e.g., SHELXL for small-molecule refinement). Hirshfeld surface analysis complements crystallography by quantifying intermolecular interactions (e.g., H-bonding, van der Waals contacts) .

Q. What spectroscopic techniques are employed for structural elucidation?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹, nitrile peak near 2185 cm⁻¹) .
  • NMR : Assigns proton environments (e.g., methyl, oxo, and tetrahydropyridine moieties).
  • HRMS (ESI) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can the core structure be modified to study structure-activity relationships (SAR)?

  • Methodology :

  • Substitution at position 2 : Replace methoxy/methyl groups with amines (e.g., morpholine) to alter electronic properties and bioactivity .

  • Derivatization for cytotoxicity : Introduce phenyl-vinyl groups at position 4 to enhance anticancer activity, as seen in related pyridones .

    • Table 2: Key Derivatives and Applications
Derivative Structure ModificationsBiological Activity/ApplicationReference
5-Methyl-2-morpholino-6-oxo derivativesAntimicrobial/cytotoxicity screening
Phenyl-vinyl substituents at position 4Anticancer activity (MTT assays)

Q. What computational methods are used to predict interactions with biological targets?

  • Methodology :

  • Molecular docking : Screens derivatives against enzyme active sites (e.g., tyrosine kinases) using software like AutoDock.
  • In silico ADMET studies : Predicts pharmacokinetic properties (e.g., solubility, toxicity) to prioritize synthesis .

Q. How are contradictions in biological activity data resolved experimentally?

  • Methodology :

  • Comparative assays : Test structurally similar derivatives under standardized conditions (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
  • Crystallographic validation : Correlate activity trends with intermolecular interaction patterns via Hirshfeld analysis .

Q. What challenges arise in crystallographic refinement of this compound?

  • Methodology :

  • Handling twinned data : SHELXL’s twin refinement tools (e.g., BASF parameter) improve accuracy in cases of pseudo-merohedral twinning .
  • Disorder modeling : Use PART instructions in SHELX to resolve overlapping atomic positions .

Q. How is this compound utilized as a building block in organic synthesis?

  • Methodology :

  • Spirocyclic frameworks : React with aldehydes and ketones to generate 1,4-phenylene-bridged bis-heterocycles, enabling access to complex architectures .
  • Multi-step synthesis : Serve as a precursor for agrochemicals or dyes via functional group interconversion (e.g., nitrile to amide) .

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